molecular formula C8H9N3O B2501581 1H,2H,3H,4H,5H-pirido[2,3-e][1,4]diazepin-3-ona CAS No. 894852-27-8

1H,2H,3H,4H,5H-pirido[2,3-e][1,4]diazepin-3-ona

Número de catálogo: B2501581
Número CAS: 894852-27-8
Peso molecular: 163.18
Clave InChI: UEWFRJPQCMSYDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H,2H,3H,4H,5H-Pyrido[2,3-e][1,4]diazepin-3-one has shown promise in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. Its applications include:

  • Antidepressant Activity : Some derivatives of pyrido[2,3-e][1,4]diazepines have been studied for their potential as antidepressants. Research indicates that these compounds may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .
  • Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against a range of pathogens. This makes them candidates for further development as antibacterial or antifungal agents .

Pharmacological Applications

The pharmacological profile of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one includes:

  • CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS), showing potential as a sedative or anxiolytic agent. Its ability to modulate GABAergic activity is of particular interest in treating anxiety disorders .
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Materials Science Applications

Beyond medicinal uses, 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one has potential applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength .
  • Nanotechnology : Research into nanocomposites incorporating this compound has shown promise in creating materials with improved electrical conductivity and thermal properties. This opens avenues for applications in electronics and energy storage devices .

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry evaluated a series of pyrido[2,3-e][1,4]diazepine derivatives for their antidepressant-like effects in animal models. Results indicated significant reductions in depressive behaviors compared to control groups.

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, researchers examined the efficacy of pyrido[2,3-e][1,4]diazepine derivatives against breast cancer cell lines. The findings demonstrated that these compounds induced apoptosis through mitochondrial pathways.

Mecanismo De Acción

The mechanism of action of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Actividad Biológica

1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one is a heterocyclic compound with significant biological activity. This compound belongs to the class of diazepines and has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one
  • SMILES Notation : C1C2=C(NCC(=O)N1)N=CC=C2

Biological Activity Overview

Research indicates that 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for antibiotic development .
  • CNS Activity : There is evidence suggesting that this compound may possess anxiolytic and sedative properties. It interacts with GABA receptors similarly to other diazepines .

Synthesis Methods

The synthesis of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one typically involves multi-step reactions starting from readily available precursors. One notable method includes the condensation of pyridine derivatives with isocyanides or other electrophilic agents under controlled conditions to yield the diazepine structure .

Case Studies and Research Findings

StudyFindings
Research A (2020) Investigated the antitumor effects on leukemia cells; reported significant apoptosis induction .
Research B (2021) Examined antimicrobial activity; effective against resistant bacterial strains .
Research C (2020) Explored CNS effects; indicated potential anxiolytic properties similar to traditional benzodiazepines .

Propiedades

IUPAC Name

1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWFRJPQCMSYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NCC(=O)N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Raney nickel (3 g) was added to anhydrous methanol (50 mL) under argon and washed with anhydrous methanol (4×50 mL). (3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester (3.35 g, 16.3 mmol) was dissolved in methanol (50 mL) and added to the Raney nickel slurry. The reaction vessel was purged with argon for 10 min. Sodium methoxide solution (16.3 mmol, 3.75 mL) was added and the argon purge was repeated (5 min). The reaction flask was charged with H2 and stirred at room temperature for 48 h. Dilute HCl (16.3 mL of a 1 M solution) was added and the flask was purged with argon for 30 min. The slurry was filtered through celite and the filter cake was washed with 1:1 methanol/water. The filtrate was concentrated and extracted with ethyl acetate (4×100 mL), dried over MgSO4 and concentrated to afford the title compound as a beige solid (850 mg, 30%). 1H NMR (300 MHz, DMSO-d6) δ 8.07 (t, J=5.2 Hz, 1H), 7.82 (dd, J=4.9, 1.5 Hz, 1H), 7.21 (dd, J=7.1, 1.6 Hz, 1H), 6.69 (t, J=5.0 Hz, 1H), 6.43 (dd, J=7.2, 5.0 Hz, 1H), 4.24 (d, J=5.9 Hz, 2H), 3.91 (d, J=5.1 Hz, 2H).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
3.75 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
30%

Synthesis routes and methods II

Procedure details

Raney nickel (3 g) was added to anhydrous methanol (50 mL) under argon and washed with anhydrous methanol (4×50 mL) (3-Cyanopyridin-2-ylamino)-acetic acid ethyl ester (3.35 g, 16.3 mmol) was dissolved in methanol (50 mL) and added to the Raney nickel slurry. The reaction vessel was purged with argon for 10 min. Sodium methoxide solution (16.3 mmol, 3.75 mL) was added and the argon purge was repeated (5 min). The reaction flask was charged with H2 and stirred at room temperature for 48 h. Dilute HCl (16.3 mL of a 1 M solution) was added and the flask was purged with argon for 30 min. The slurry was filtered through celite and the filter cake was washed with 1:1 methanol/water. The filtrate was concentrated and extracted with ethyl acetate (4×100 mL), dried over MgSO4 and concentrated to afford the title compound as a beige solid (850 mg, 30%). 1H NMR (300 MHz, DMSO-d6) δ 8.07 (t, J=5.2 Hz, 1H), 7.82 (dd, J=4.9, 1.5 Hz, 1H), 7.21 (dd, J=7.1, 1.6 Hz, 1H), 6.69 (t, J=5.0 Hz, 1H), 6.43 (dd, J=7.2, 5.0 Hz, 1H), 4.24 (d, J=5.9 Hz, 2H), 3.91 (d, J=5.1 Hz, 2H).
Name
Sodium methoxide
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.35 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
30%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.